![molecular formula C20H20N2O2 B2657686 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide CAS No. 2034536-21-3](/img/structure/B2657686.png)
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and pyridine), an amide functional group, and a phenyl group. These structural features could influence its physical and chemical properties, as well as its potential interactions with biological systems.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its lipophilicity.Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been harnessed for its anti-fibrotic potential . Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Notably, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated superior anti-fibrotic activities compared to Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, have been investigated for their antimicrobial effects . These compounds may play a role in combating bacterial, fungal, or viral infections. Further studies are needed to explore their specific mechanisms of action and potential clinical applications.
Antiviral Activity
Similar to antimicrobial properties, pyrimidine-based compounds have shown promise as antiviral agents . Researchers are interested in understanding how N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide interacts with viral targets, potentially inhibiting viral replication or entry.
Antitumor Potential
Pyrimidine derivatives have been explored in cancer research due to their antitumor properties . While specific data on N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide’s effects remain limited, its structural features warrant investigation as a potential anticancer agent.
Other Pharmacological Activities
Beyond the mentioned applications, pyrimidine-containing compounds have been implicated in various pharmacological activities, including anti-inflammatory effects, enzyme inhibition, and modulation of cellular signaling pathways . Researchers continue to explore these avenues to uncover novel therapeutic uses.
Organic Materials and Chemical Biology
The pyrimidine core in N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can serve as a building block for designing organic materials or studying chemical biology . Its unique structure may contribute to functional materials or serve as a probe in biological studies.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include in vitro and in vivo studies to evaluate its interactions with various biological targets and assess its potential therapeutic effects .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-18(16-7-4-3-5-8-16)20(23)22-13-15-11-17(14-21-12-15)19-9-6-10-24-19/h3-12,14,18H,2,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVISRYNZBLKVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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